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Compound of Interest

Compound Name: Temavirsen

Cat. No.: B1194646 Get Quote

Notice: Information regarding a specific drug named "Temavirsen" is not available in the public

domain based on the conducted search. The following information is provided for Fomivirsen, a

well-characterized antisense oligonucleotide, which may be the intended subject of the query.

Fomivirsen was the first antisense therapeutic to receive regulatory approval and has a

substantial body of research available.

This technical guide details the pharmacokinetic and pharmacodynamic properties of

Fomivirsen, an antisense oligonucleotide designed for the treatment of cytomegalovirus (CMV)

retinitis in immunocompromised patients. The document provides a comprehensive overview of

its mechanism of action, clinical efficacy, and safety profile, supported by data from preclinical

and clinical studies.

Pharmacokinetics
Fomivirsen is administered locally via intravitreal injection, which directly targets the site of

infection in the eye. This localized delivery minimizes systemic exposure and associated side

effects.

Absorption and Distribution
Following intravitreal injection, Fomivirsen is rapidly absorbed and distributed throughout the

vitreous and retina. Peak concentrations in the vitreous are detected almost immediately after
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administration. The drug is approximately 40% bound to proteins.[1]

Metabolism and Excretion
Fomivirsen is metabolized by endo- and exonucleases, which are enzymes that break down

oligonucleotides. The half-life of Fomivirsen in the vitreous of the human eye is approximately

55 hours.[1] Clearance from the retina is similarly slow. Due to its localized administration and

metabolism, no systemic absorption of the drug has been detected.[2]

Table 1: Summary of Fomivirsen Pharmacokinetic Parameters

Parameter Value Species Source

Half-life (t½) ~55 hours Human (vitreous) [1]

62 hours Rabbit (vitreous) [2]

Protein Binding 40% Not Specified [1]

Systemic Absorption Not Detected Human [2]

Pharmacodynamics
Fomivirsen's therapeutic effect is derived from its ability to specifically inhibit the replication of

cytomegalovirus.

Mechanism of Action
Fomivirsen is an antisense oligonucleotide, a synthetic strand of nucleic acids that is

complementary to a specific sequence of messenger RNA (mRNA). It selectively binds to the

mRNA of the human cytomegalovirus (HCMV), specifically targeting the immediate-early region

2 (IE2) mRNA.[1] This binding event prevents the translation of the viral proteins that are

essential for the replication of the virus.[1] By disrupting viral protein synthesis, Fomivirsen

effectively halts the propagation of CMV.
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Caption: Mechanism of action of Fomivirsen in inhibiting CMV replication.

In Vitro and In Vivo Efficacy
In vitro studies have demonstrated that Fomivirsen inhibits CMV replication in a dose-

dependent manner, with a mean 50% inhibitory concentration (IC50) ranging from 0.03 to 0.2

µM in various cell lines.[2]

Clinical trials in patients with AIDS and newly diagnosed CMV retinitis have confirmed the

efficacy of Fomivirsen. In a randomized controlled trial, the median time to disease progression

in the immediate treatment group was 71 days, compared to 13 days in the deferral of

treatment group.[3] In patients who had failed other anti-CMV treatments, the interpolated time

to progression was 91 days with a higher dose.[2]

Table 2: Summary of Fomivirsen Pharmacodynamic Data
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Parameter Value Condition Source

Mean IC50 0.03 - 0.2 µM
In vitro CMV

replication
[2]

Median Time to

Progression
71 days

Newly diagnosed

CMV retinitis
[3]

Median Time to

Progression
91 days

Failed other anti-CMV

treatments
[2]

Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation of the

data.

In Vitro CMV Inhibition Assay
The in vitro efficacy of Fomivirsen was determined using cell-based assays. A typical protocol

involves:

Cell Culture: Human fibroblast cell lines susceptible to CMV infection are cultured in

appropriate media.

CMV Infection: The cells are infected with a known titer of CMV.

Fomivirsen Treatment: Following infection, the cells are treated with varying concentrations

of Fomivirsen.

Quantification of Viral Replication: After a defined incubation period, the extent of viral

replication is quantified using methods such as plaque reduction assays or quantitative

polymerase chain reaction (qPCR) to measure viral DNA or RNA levels.

IC50 Determination: The concentration of Fomivirsen that inhibits viral replication by 50%

(IC50) is calculated from the dose-response curve.
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Caption: Workflow for in vitro CMV inhibition assay.

Clinical Trial for CMV Retinitis
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The clinical efficacy of Fomivirsen was evaluated in a multicenter, prospective, randomized

clinical trial. The key aspects of the protocol were:

Patient Population: Patients with AIDS and newly diagnosed, peripheral CMV retinitis.

Randomization: Patients were randomized to either immediate treatment with Fomivirsen or

deferral of treatment until progression of retinitis.

Treatment Regimen: The immediate treatment group received intravitreal injections of

Fomivirsen (165 µg). The induction phase consisted of weekly injections for three weeks,

followed by a maintenance phase of injections every other week.[3]

Efficacy Endpoint: The primary endpoint was the time to first progression of CMV retinitis, as

determined by masked fundus photography reading centers.

Safety Monitoring: Patients were monitored for adverse events, particularly ocular events

such as inflammation and increased intraocular pressure.

Safety and Tolerability
Intravitreous Fomivirsen is generally well-tolerated. The most frequently reported adverse

events are ocular and include anterior chamber inflammation and increased intraocular

pressure.[4] These events were found to be dose and schedule-dependent and were typically

manageable with medical therapy.[4] Importantly, there was no evidence that the proportion of

patients experiencing adverse events increased with the number of injections.[4]

In conclusion, Fomivirsen represents a significant therapeutic advance, utilizing an antisense

mechanism to effectively and safely manage CMV retinitis through localized administration. Its

pharmacokinetic profile is characterized by a long intraocular half-life and minimal systemic

exposure, while its pharmacodynamics demonstrate potent and specific inhibition of viral

replication.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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